molecular formula C54H40N4 B13646767 1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene

1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene

Cat. No.: B13646767
M. Wt: 744.9 g/mol
InChI Key: WYNIUFKJYDMONC-VYUKIJHXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central ethene core with four pyridinylvinylphenyl groups attached, making it a highly conjugated system with interesting electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-(pyridin-4-yl)benzaldehyde: This can be achieved through the reaction of 4-bromopyridine with benzaldehyde under basic conditions.

    Formation of 4-((E)-2-(pyridin-4-yl)vinyl)benzaldehyde: This involves a Wittig reaction where the aldehyde group is converted to a vinyl group.

    Final Coupling: The final step involves coupling the 4-((E)-2-(pyridin-4-yl)vinyl)benzaldehyde with a central ethene core using a suitable catalyst and reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the above steps to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the vinyl groups to ethyl groups using hydrogenation catalysts.

    Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene largely depends on its application. In biological systems, it may interact with cellular components through π-π stacking interactions and hydrogen bonding. In electronic applications, its conjugated system allows for efficient charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrakis(4-(phenyl)vinyl)ethene: Lacks the pyridinyl groups, resulting in different electronic properties.

    1,1,2,2-Tetrakis(4-(pyridin-3-yl)vinyl)ethene: Similar structure but with pyridinyl groups in a different position, affecting its reactivity and applications.

Uniqueness

1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene is unique due to its highly conjugated system and the presence of pyridinyl groups, which enhance its ability to participate in various chemical reactions and form stable complexes. This makes it particularly valuable in the fields of organic electronics and biological imaging.

Properties

Molecular Formula

C54H40N4

Molecular Weight

744.9 g/mol

IUPAC Name

4-[(E)-2-[4-[1,2,2-tris[4-[(E)-2-pyridin-4-ylethenyl]phenyl]ethenyl]phenyl]ethenyl]pyridine

InChI

InChI=1S/C54H40N4/c1(5-45-25-33-55-34-26-45)41-9-17-49(18-10-41)53(50-19-11-42(12-20-50)2-6-46-27-35-56-36-28-46)54(51-21-13-43(14-22-51)3-7-47-29-37-57-38-30-47)52-23-15-44(16-24-52)4-8-48-31-39-58-40-32-48/h1-40H/b5-1+,6-2+,7-3+,8-4+

InChI Key

WYNIUFKJYDMONC-VYUKIJHXSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=NC=C2)C(=C(C3=CC=C(C=C3)/C=C/C4=CC=NC=C4)C5=CC=C(C=C5)/C=C/C6=CC=NC=C6)C7=CC=C(C=C7)/C=C/C8=CC=NC=C8

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)C(=C(C3=CC=C(C=C3)C=CC4=CC=NC=C4)C5=CC=C(C=C5)C=CC6=CC=NC=C6)C7=CC=C(C=C7)C=CC8=CC=NC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.